Cas no 1006467-53-3 (3-Chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline)

3-Chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline is a versatile aromatic amine derivative featuring a chloro substituent and a 4-methylpyrazole moiety. This compound is of significant interest in pharmaceutical and agrochemical research due to its potential as a key intermediate in the synthesis of biologically active molecules. The presence of both electron-withdrawing (chloro) and electron-donating (pyrazole) groups enhances its reactivity, enabling selective functionalization. Its stable crystalline form and well-defined structure facilitate precise modifications for targeted applications. The compound's unique scaffold is particularly valuable in the development of kinase inhibitors and other therapeutic agents, offering researchers a reliable building block for complex molecular architectures.
3-Chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline structure
1006467-53-3 structure
Product name:3-Chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline
CAS No:1006467-53-3
MF:C10H10ClN3
MW:207.659500598907
MDL:MFCD08699361
CID:3060742
PubChem ID:19626961

3-Chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline Chemical and Physical Properties

Names and Identifiers

    • 3-Chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline
    • 1006467-53-3
    • GQB46753
    • STK510102
    • AKOS000318221
    • CS-0241050
    • EN300-231108
    • 3-chloro-4-(4-methylpyrazol-1-yl)aniline
    • MDL: MFCD08699361
    • Inchi: InChI=1S/C10H10ClN3/c1-7-5-13-14(6-7)10-3-2-8(12)4-9(10)11/h2-6H,12H2,1H3
    • InChI Key: NOWBGUTVTCBHMT-UHFFFAOYSA-N
    • SMILES: CC1=CN(C2=C(C=C(C=C2)N)Cl)N=C1

Computed Properties

  • Exact Mass: 207.0563250Da
  • Monoisotopic Mass: 207.0563250Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 43.8Ų

3-Chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM483736-5g
3-Chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline
1006467-53-3 97%
5g
$779 2022-06-14
Enamine
EN300-231108-0.5g
3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline
1006467-53-3 95%
0.5g
$530.0 2024-06-20
Enamine
EN300-231108-5.0g
3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline
1006467-53-3 95%
5.0g
$1720.0 2024-06-20
1PlusChem
1P00JFT5-500mg
3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline
1006467-53-3 95%
500mg
$717.00 2023-12-27
1PlusChem
1P00JFT5-2.5g
3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline
1006467-53-3 95%
2.5g
$1385.00 2023-12-27
A2B Chem LLC
AJ06153-50mg
3-Chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline
1006467-53-3 95%
50mg
$388.00 2024-04-20
A2B Chem LLC
AJ06153-500mg
3-Chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline
1006467-53-3 95%
500mg
$824.00 2024-04-20
1PlusChem
1P00JFT5-50mg
3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline
1006467-53-3 95%
50mg
$251.00 2023-12-27
1PlusChem
1P00JFT5-5g
3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline
1006467-53-3 95%
5g
$2188.00 2023-12-27
A2B Chem LLC
AJ06153-250mg
3-Chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline
1006467-53-3 95%
250mg
$597.00 2024-04-20

Additional information on 3-Chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline

Introduction to 3-Chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline (CAS No. 1006467-53-3)

3-Chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline, with the chemical identifier CAS No. 1006467-53-3, is a significant compound in the realm of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural properties and potential applications in drug development. The presence of both chloro and pyrazole substituents makes it a versatile intermediate for synthesizing various bioactive molecules.

The compound's structure consists of an aniline core substituted with a chloro group at the 3-position and a 4-methyl-1H-pyrazol-1-yl moiety at the 4-position. This arrangement imparts specific electronic and steric properties that are highly valuable in medicinal chemistry. The chloro group, for instance, can serve as a leaving group in nucleophilic substitution reactions, while the pyrazole ring is known for its ability to interact with biological targets such as enzymes and receptors.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from heterocyclic compounds. Pyrazole derivatives, in particular, have shown promise in various therapeutic areas, including anti-inflammatory, anti-cancer, and antimicrobial applications. The compound 3-Chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline is no exception and has been explored as a precursor in the synthesis of several lead compounds.

One of the most compelling aspects of this molecule is its potential to act as a scaffold for drug discovery. By modifying its structure, chemists can fine-tune its pharmacological properties to target specific diseases more effectively. For example, studies have indicated that derivatives of this compound may exhibit inhibitory activity against certain kinases, which are key enzymes involved in cancer cell proliferation.

The synthesis of 3-Chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline involves several well-established organic reactions, including nucleophilic aromatic substitution and condensation reactions. The chlorination step is particularly critical, as it introduces the necessary leaving group for subsequent functionalization. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have also been employed to enhance yield and purity.

Recent advancements in computational chemistry have further facilitated the study of this compound. Molecular modeling studies have helped researchers predict its binding affinity to various biological targets, providing insights into its potential therapeutic applications. These computational approaches are complemented by experimental validations, ensuring a robust understanding of the molecule's behavior.

In clinical settings, the derivative of 3-Chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline has been investigated in preclinical trials for its efficacy against certain pathological conditions. Preliminary results suggest that it may possess significant therapeutic potential, particularly in oncology and inflammatory diseases. However, further research is needed to fully elucidate its mechanism of action and optimize its pharmacokinetic properties.

The role of heterocyclic compounds like pyrazole derivatives cannot be overstated in modern drug development. Their structural diversity and functional flexibility make them invaluable tools for designing novel therapeutics. The compound CAS No. 1006467-53-3 exemplifies this versatility and continues to inspire new research directions.

Future studies are expected to explore the pharmacological profile of this compound in greater detail. Investigating its interactions with different biological targets will provide a clearer picture of its therapeutic potential. Additionally, exploring new synthetic routes to improve yield and reduce costs will be crucial for its commercialization.

In conclusion, 3-Chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline represents a promising candidate in pharmaceutical research. Its unique structural features and potential applications make it a valuable asset in the quest for new drugs. As research progresses, we can anticipate further discoveries that will expand our understanding of this remarkable compound.

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